Ferrocene, (1-cyclopenten-1-yl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

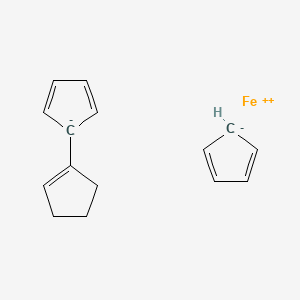

Ferrocene, (1-cyclopenten-1-yl)-, also known as cyclopentenylbis(cyclopentadienyl) iron, is an organometallic compound with the molecular formula C15H16Fe. It is a derivative of ferrocene, where one of the cyclopentadienyl rings is replaced by a cyclopentenyl ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of chemistry and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferrocene, (1-cyclopenten-1-yl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentadienyl sodium with cyclopentenyl chloride in the presence of iron(II) chloride. The reaction typically takes place in an inert atmosphere to prevent oxidation and is followed by purification through sublimation or recrystallization .

Industrial Production Methods: Industrial production of cyclopentenylferrocene often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions: Ferrocene, (1-cyclopenten-1-yl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ferrocenium salts.

Reduction: Reduction reactions can yield different ferrocene derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where substituents replace hydrogen atoms on the cyclopentadienyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include ferric chloride and nitric acid.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as acetic anhydride and phosphoric acid are used in Friedel-Crafts acylation reactions.

Major Products: The major products formed from these reactions include various substituted ferrocenes, ferrocenium salts, and reduced ferrocene derivatives .

Applications De Recherche Scientifique

Materials Science

1.1. Redox Dynamic Polymers

Ferrocene derivatives are increasingly utilized in the development of redox dynamic polymers, which can undergo reversible redox reactions. These materials are promising for applications in sensors and electronic devices due to their conductive properties and stability under varying conditions .

1.2. Electroactive Materials

Ferrocene-based compounds serve as electroactive materials in various applications, including molecular electronics and energy storage systems like redox flow batteries. Their ability to undergo reversible oxidation and reduction makes them suitable candidates for electrodes in these systems .

1.3. Coatings and Catalysts

Ferrocene derivatives are employed as coatings that enhance the performance of materials by providing anti-corrosive properties and improving wear resistance. Additionally, they act as catalysts in various chemical reactions due to their redox properties .

Pharmaceutical Applications

2.1. Anticancer Agents

Ferrocene derivatives have shown potential as anticancer agents, with several studies indicating their effectiveness against various cancer cell lines, including lung, colorectal, and breast cancer cells. The incorporation of ferrocene into drug design has been explored to enhance the efficacy and reduce side effects compared to traditional chemotherapeutics .

2.2. Drug Delivery Systems

Ferrocene-containing polymer-based systems are being investigated for drug delivery applications, leveraging their biocompatibility and ability to release drugs in a controlled manner . Recent research highlights the potential of these systems to overcome drug resistance encountered with conventional therapies .

2.3. Antimalarial Compounds

Ferroquine, a ferrocene derivative, has reached clinical trials as an antimalarial drug, showcasing the compound's potential in treating infectious diseases . The unique properties of ferrocene allow for modifications that can enhance pharmacological activity.

Catalysis

3.1. Transition Metal Catalysis

Chiral ferrocenyl phosphines are widely used as ligands in transition metal-catalyzed reactions, facilitating processes such as hydrogenation and cross-coupling reactions essential for synthesizing pharmaceuticals and agrochemicals . The stability and reactivity of these ligands contribute significantly to their industrial applications.

3.2. Organocatalysis

Ferrocene derivatives have been employed in organocatalytic reactions, demonstrating their versatility in facilitating organic transformations without the need for metal catalysts . This approach is particularly valuable in green chemistry initiatives aimed at reducing environmental impact.

Environmental Applications

4.1. Fuel Additives

Ferrocene is used as an anti-knock agent in fuels, improving combustion efficiency while reducing harmful emissions compared to traditional additives like tetraethyl lead . Its incorporation into fuel formulations has been shown to enhance performance in vintage vehicles designed for leaded petrol.

4.2. Combustion Enhancers

In coal combustion processes, ferrocene has been found effective at reducing smoke and sulfur dioxide emissions when added to coal or combustion chambers . This application highlights its potential role in environmental remediation efforts.

Case Studies

Mécanisme D'action

The mechanism by which cyclopentenylferrocene exerts its effects involves its interaction with molecular targets through its iron center and cyclopentadienyl rings. These interactions can influence various biochemical pathways, including redox reactions and enzyme inhibition. The compound’s ability to undergo reversible redox reactions makes it a valuable tool in studying electron transfer processes and developing redox-active materials .

Comparaison Avec Des Composés Similaires

Ferrocene: The parent compound with two cyclopentadienyl rings.

Methylferrocene: A derivative with a methyl group attached to one of the cyclopentadienyl rings.

Acetylferrocene: A derivative with an acetyl group attached to one of the cyclopentadienyl rings.

Uniqueness: Ferrocene, (1-cyclopenten-1-yl)- stands out due to the presence of the cyclopentenyl ring, which imparts different electronic and steric properties compared to other ferrocene derivatives. This unique structure allows for distinct reactivity and applications, particularly in the development of novel materials and catalysts .

Activité Biologique

Ferrocene, a well-known organometallic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. The specific derivative, (1-cyclopenten-1-yl)-ferrocene , exhibits a range of pharmacological properties that have been explored through various studies. This article provides a comprehensive overview of its biological activity, including anticancer, antimalarial, antibacterial, and antifungal effects, supported by data tables and case studies.

Overview of Ferrocene

Ferrocene consists of two cyclopentadienyl anions bound to a central iron cation. Its unique structure allows for redox activity, making it a valuable scaffold for drug development. The modification of ferrocene derivatives has led to enhanced biological activities, particularly in the context of cancer therapy and infectious diseases.

Anticancer Activity

Numerous studies have reported the anticancer potential of ferrocene derivatives, including (1-cyclopenten-1-yl)-ferrocene. These compounds often exhibit low toxicity and significant antiproliferative effects against various cancer cell lines.

Case Studies on Anticancer Activity

- Köpf-Maier et al. reported that certain ferricenium salts derived from ferrocene demonstrated high biological activity influenced by their solubility in water. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

- Delhaes et al. synthesized ferrocene–artemisinin derivatives, which showed promising results against Plasmodium falciparum with IC50 values as low as 2.79 nM against resistant strains .

- Table 1 summarizes the IC50 values for various ferrocene derivatives tested against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 16 | HT-29 | 33.9 ± 1.2 |

| Compound 17 | DLD-1 | 30.1 ± 1.2 |

| Oxaliplatin | DLD-1 | 14.8 ± 2.0 |

Antimalarial Activity

Ferrocene derivatives have also been investigated for their antimalarial properties. The incorporation of ferrocene into known antimalarial frameworks has resulted in compounds with enhanced activity.

Notable Findings

- Ferroquine , a chloroquine-bridged ferrocenophane, exhibited an IC50 value of 7.8 nM against P. falciparum .

- A series of trioxane-ferrocene derivatives were evaluated, with some showing IC50 values ranging from 7.2 to 30.2 nM, indicating significant antiplasmodial activity compared to traditional drugs like chloroquine .

Antibacterial and Antifungal Activity

Ferrocene derivatives have demonstrated antibacterial and antifungal properties as well.

Summary of Activities

- Ferrocenyl complexes have shown effective inhibition against various bacterial strains, including Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported between 26.67 μM and >155 μM depending on the specific derivative .

- Antifungal Studies : Research indicates that certain ferrocene derivatives possess antifungal activity against pathogenic fungi, although specific data on (1-cyclopenten-1-yl)-ferrocene is limited.

The biological activity of ferrocene derivatives can be attributed to several mechanisms:

- Redox Properties : The ability to undergo oxidation-reduction reactions contributes to their interaction with biological targets.

- Free Radical Scavenging : Ferrocene's ability to scavenge free radicals may play a role in its anticancer effects by inhibiting oxidative stress pathways.

- DNA Interaction : Studies utilizing Density Functional Tight Binding (DFTB) calculations suggest that ferrocene derivatives can interact with DNA, potentially leading to cytotoxic effects in cancer cells .

Propriétés

IUPAC Name |

cyclopenta-1,3-diene;5-(cyclopenten-1-yl)cyclopenta-1,3-diene;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11.C5H5.Fe/c1-2-6-9(5-1)10-7-3-4-8-10;1-2-4-5-3-1;/h1-2,5-7H,3-4,8H2;1-5H;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHQGWZCFPIJOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)[C-]2C=CC=C2.[CH-]1C=CC=C1.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.